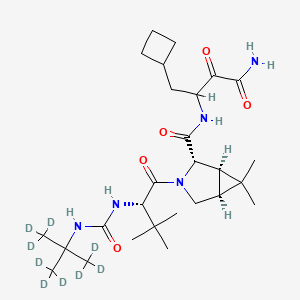
2,3,4,5-Tetradehydro Alfuzosin-d3 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-Tetradehydro Alfuzosin-d3 Hydrochloride is a deuterated derivative of Alfuzosin, a medication primarily used to treat benign prostatic hyperplasia. This compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various research applications, particularly in the field of proteomics and metabolic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetradehydro Alfuzosin-d3 Hydrochloride involves multiple steps, starting from the parent compound, Alfuzosin. The deuteration process typically involves the replacement of hydrogen atoms with deuterium. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents under specific conditions .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the isotopic labeling throughout the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5-Tetradehydro Alfuzosin-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
2,3,4,5-Tetradehydro Alfuzosin-d3 Hydrochloride is widely used in scientific research due to its unique properties:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug metabolism studies.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes
Mécanisme D'action
The mechanism of action of 2,3,4,5-Tetradehydro Alfuzosin-d3 Hydrochloride is similar to that of Alfuzosin. It acts as an alpha-1 adrenergic antagonist, which relaxes the muscles in the prostate and bladder neck, improving urine flow and reducing symptoms of benign prostatic hyperplasia. The deuterium labeling does not significantly alter the pharmacological activity but enhances its utility in research applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Alfuzosin: The parent compound, used to treat benign prostatic hyperplasia.
Tamsulosin: Another alpha-1 adrenergic antagonist used for similar indications.
Silodosin: A selective alpha-1 adrenergic antagonist with a similar mechanism of action.
Uniqueness
2,3,4,5-Tetradehydro Alfuzosin-d3 Hydrochloride is unique due to its deuterium labeling, which provides advantages in research applications, such as improved stability and the ability to trace metabolic pathways more accurately .
Propriétés
Numéro CAS |
1346605-39-7 |
|---|---|
Formule moléculaire |
C19H24ClN5O4 |
Poids moléculaire |
424.9 |
Nom IUPAC |
N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-(trideuteriomethyl)amino]propyl]furan-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H23N5O4.ClH/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19;/h4,6,9-11H,5,7-8H2,1-3H3,(H,21,25)(H2,20,22,23);1H/i1D3; |
Clé InChI |
LYASKMMJFCEPIG-NIIDSAIPSA-N |
SMILES |
CN(CCCNC(=O)C1=CC=CO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl |
Synonymes |
N-[3-[(4-Amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]-2-furancarboxamide Hydrochloride; Alfuzosin Impurity A-d3; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-Desfluoro-4-[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)-3,6-dihydropyridin-1(2H)-yl] Droperidol-d4](/img/structure/B585527.png)
